molecular formula C16H28N2O4 B13443012 (3R,4R,5R)-Ethyl 4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate

(3R,4R,5R)-Ethyl 4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate

Cat. No.: B13443012
M. Wt: 312.40 g/mol
InChI Key: VSZGPKBBMSAYNT-RBSFLKMASA-N
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Description

(3R,4R,5R)-Ethyl 4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring substituted with acetamido, amino, and pentan-3-yloxy groups, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5R)-Ethyl 4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the acetamido group: This step involves the acylation of an amino group using acetic anhydride or acetyl chloride.

    Amino group addition: The amino group can be introduced through a nucleophilic substitution reaction.

    Attachment of the pentan-3-yloxy group: This can be done via an etherification reaction using pentan-3-ol and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5R)-Ethyl 4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the acetamido group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it a candidate for studies on enzyme interactions or cellular processes.

    Medicine: Its unique structure could make it a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (3R,4R,5R)-Ethyl 4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or cellular assays.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R,5R)-Ethyl 4-Acetamido-5-amino-3-(butan-3-yloxy)cyclohex-1-enecarboxylate: Similar structure but with a butan-3-yloxy group instead of a pentan-3-yloxy group.

    (3R,4R,5R)-Ethyl 4-Acetamido-5-amino-3-(hexan-3-yloxy)cyclohex-1-enecarboxylate: Similar structure but with a hexan-3-yloxy group instead of a pentan-3-yloxy group.

Uniqueness

The uniqueness of (3R,4R,5R)-Ethyl 4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate lies in its specific substitution pattern on the cyclohexene ring, which can confer distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C16H28N2O4

Molecular Weight

312.40 g/mol

IUPAC Name

ethyl (3R,4R,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate

InChI

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14-,15-/m1/s1

InChI Key

VSZGPKBBMSAYNT-RBSFLKMASA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@H]([C@H]1NC(=O)C)N)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC

Origin of Product

United States

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